N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic triazoloquinoxaline derivative characterized by two critical structural motifs:
- Triazoloquinoxaline core: A fused heterocyclic system with a 1-propyl substituent at position 1 and a 4-oxo group.
- Acetamide side chain: A 4-chlorobenzyl group (N-substituent) attached via an acetamide linkage.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-2-5-18-24-25-20-21(29)26(16-6-3-4-7-17(16)27(18)20)13-19(28)23-12-14-8-10-15(22)11-9-14/h3-4,6-11H,2,5,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZXMNKBGHOBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a triazole and quinoxaline moiety. The synthesis typically involves multiple steps, including the formation of the triazole and subsequent modifications to introduce the chlorobenzyl and acetamide groups. The detailed synthetic pathways can significantly influence the biological activity of the resultant compound.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | Provides diverse biological activities |
| Quinoxaline Core | Known for anticancer and antimicrobial properties |
| Chlorobenzyl Group | Enhances lipophilicity and potential receptor interactions |
| Acetamide Functionality | May influence solubility and bioavailability |
Anticancer Properties
Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer activities. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and melanoma (A375). The mechanism often involves apoptosis induction through modulation of key proteins involved in cell survival.
- Case Study : A derivative with a similar structure demonstrated an EC50 value of 365 nM against A375 melanoma cells, highlighting the potential for developing new anticancer agents based on this scaffold .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. The triazole moiety is known for its effectiveness against a range of pathogens. Studies have shown that related compounds exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Research Findings : Compounds derived from [1,2,4]triazolo[4,3-a]quinoxaline have been reported to possess minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against several bacterial strains .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Interaction with key enzymes such as DNA topoisomerases.
- Cell Cycle Arrest : Induction of cell cycle arrest at specific phases (e.g., G2/M phase).
- Apoptosis Induction : Modulation of apoptotic pathways through upregulation of pro-apoptotic proteins like BAX.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound are highlighted through comparisons with three analogs (Table 1).
Table 1: Structural and Molecular Comparison of Triazoloquinoxaline Derivatives
¹ Inferred from structural analysis; ² Estimated via mass calculation; ³ Based on substituent analogy.
Key Structural and Functional Insights:
Substituent Effects on the Triazoloquinoxaline Core: 1-Alkyl Groups: The target compound and Compound feature a 1-propyl group, which enhances lipophilicity and steric bulk compared to the 1-methyl group in Compound or the unsubstituted core in Compound . Propyl chains may improve membrane permeability but could reduce aqueous solubility . 4-Oxo Group: Present in all compounds, this moiety likely contributes to hydrogen bonding and planar conformation, influencing target binding .
Acetamide Side Chain Modifications: 4-Chlorobenzyl vs. 4-Chlorophenyl: The target compound’s benzyl group (CH2-C6H4Cl) introduces greater flexibility and lipophilicity compared to the rigid phenyl group in Compounds . This may enhance interactions with hydrophobic binding pockets .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~422.87 g/mol) compared to analogs (~353–388 g/mol) suggests reduced solubility, a common trade-off for increased lipophilicity in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
